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Compound of Interest

Compound Name: cis-Miyabenol C

Cat. No.: B15552513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
cis-Miyabenol C is a naturally occurring resveratrol trimer, a class of polyphenolic compounds

that has garnered significant interest in the scientific community for its potential therapeutic

properties. Found in various plant sources, including grapes (Vitis vinifera), Miyabenol C and its

isomers are subjects of ongoing research for their biological activities, which range from

antioxidant effects to the modulation of key enzymatic pathways implicated in

neurodegenerative diseases. This technical guide provides a comprehensive overview of the

spectroscopic data essential for the unambiguous identification of cis-Miyabenol C, with a

focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed

experimental protocols and a visualization of a key signaling pathway involving Miyabenol C

are also presented to support researchers in their analytical and drug discovery endeavors.

Spectroscopic Data for cis-Miyabenol C
Identification
The structural elucidation of cis-Miyabenol C, like other complex natural products, relies on

the synergistic use of one- and two-dimensional NMR spectroscopy and high-resolution mass

spectrometry. These techniques provide detailed information about the carbon-hydrogen

framework and the elemental composition of the molecule.
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Mass Spectrometry (MS) Data
High-resolution mass spectrometry is critical for determining the elemental composition of cis-
Miyabenol C and for confirming its molecular weight.

Table 1: Mass Spectrometry Data for cis-Miyabenol C

Parameter Value Reference

Molecular Formula C₄₂H₃₂O₉ [1]

Molecular Weight 680.70 g/mol [1]

Observed [M+H]⁺ m/z 681 [2]

Note: Detailed fragmentation data for cis-Miyabenol C is not extensively available in the public

domain. The fragmentation pattern is expected to be complex, involving retro-Diels-Alder

reactions and cleavages of the dihydrofuran rings, characteristic of resveratrol oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides the atomic-level structural information necessary for the definitive

identification of cis-Miyabenol C and for distinguishing it from its various stereoisomers. While

a complete, experimentally verified dataset for the cis isomer is not readily available in

published literature, the following represents an expected profile based on related resveratrol

trimers. Chemical shifts are highly sensitive to the specific stereochemistry of the molecule. A

study on stilbenes from Carex acuta and Carex lepidocarpa confirmed the identification of a Z-

trans,trans-miyabenol C isomer using ¹H NMR after HPLC separation[2].

Table 2: Predicted ¹H NMR Spectroscopic Data for cis-Miyabenol C
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Position Predicted δ (ppm) Multiplicity J (Hz)

Stilbene Protons

H-α ~6.5 - 6.8 d ~12.0

H-β ~6.4 - 6.7 d ~12.0

Aromatic Protons

Aromatic Region ~6.0 - 7.5 m -

Dihydrofuran Protons

Methine Protons ~4.5 - 5.5 m -

Note: The predicted ¹H NMR data is based on the general chemical shift ranges for resveratrol

oligomers and the expected upfield shift of the olefinic protons in the cis configuration

compared to the trans configuration.

Table 3: Predicted ¹³C NMR Spectroscopic Data for cis-Miyabenol C

Position Predicted δ (ppm)

Aromatic Carbons

Quaternary (C-O) ~155 - 160

Quaternary (C-C) ~100 - 145

Methine (CH) ~95 - 130

Stilbene Carbons

Olefinic (CH) ~125 - 135

Dihydrofuran Carbons

Methine (CH-O) ~85 - 95

Methine (CH) ~40 - 55
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Note: The predicted ¹³C NMR data is based on typical chemical shifts for resveratrol trimers.

The exact values will be dependent on the specific stereochemistry of the molecule.

Experimental Protocols
The following sections outline generalized experimental protocols for the acquisition of MS and

NMR data for cis-Miyabenol C. These protocols are based on standard methodologies for the

analysis of stilbenoids and related polyphenolic compounds.

Mass Spectrometry Protocol (LC-MS/MS)
This protocol describes a general method for the analysis of resveratrol trimers using Liquid

Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

Accurately weigh 1 mg of the isolated cis-Miyabenol C or plant extract containing the

compound.

Dissolve the sample in 1 mL of methanol or a suitable solvent mixture (e.g.,

methanol:water 80:20 v/v).

Vortex the sample for 1 minute to ensure complete dissolution.

Filter the solution through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography (LC) Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is

typically used.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B,

increasing to a high percentage over 20-30 minutes to elute compounds of increasing

hydrophobicity.
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Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used to

detect the [M+H]⁺ ion of resveratrol oligomers.

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap is recommended for accurate mass measurements.

Scan Range:m/z 100-1000.

Source Parameters:

Capillary Voltage: 3.0-4.0 kV.

Cone Voltage: 20-40 V.

Source Temperature: 120-150 °C.

Desolvation Temperature: 350-500 °C.

Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr.

Data Acquisition: Acquire data in both full scan mode to detect the precursor ion and in

tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

For MS/MS, select the [M+H]⁺ ion (m/z 681) for collision-induced dissociation (CID) with

collision energies ranging from 15-40 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of cis-
Miyabenol C.
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Sample Preparation:

Dissolve 5-10 mg of purified cis-Miyabenol C in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆). Methanol-d₄ is often a good choice

for polyphenols.

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: A high-field NMR spectrometer (500 MHz or higher) is recommended for

better signal dispersion, which is crucial for complex molecules like resveratrol trimers.

Temperature: 298 K (25 °C).

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): 12-16 ppm.

Referencing: The residual solvent peak is used for chemical shift referencing (e.g.,

Methanol-d₄ at 3.31 ppm).

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).
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Number of Scans: 1024 to 4096 scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): 200-240 ppm.

Referencing: The solvent peak is used for chemical shift referencing (e.g., Methanol-d₄ at

49.0 ppm).

2D NMR Experiments:

To aid in the complete structural assignment, a suite of 2D NMR experiments should be

performed, including:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-

¹³C correlations, which is essential for connecting different spin systems and assigning

quaternary carbons.

Visualization of a Key Signaling Pathway
Miyabenol C has been shown to be an inhibitor of β-secretase (BACE1), a key enzyme in the

amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are

central to the pathology of Alzheimer's disease. The following diagrams illustrate the

experimental workflow for identifying such inhibitors and the simplified signaling pathway of

amyloid precursor protein (APP) processing.
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Caption: Experimental workflow for the isolation, identification, and biological evaluation of cis-
Miyabenol C.
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Caption: Simplified signaling pathway of APP processing and the inhibitory action of Miyabenol

C on β-secretase.

Conclusion
The precise identification of cis-Miyabenol C is a critical step in advancing research into its

biological functions and therapeutic potential. This guide provides a foundational understanding

of the key spectroscopic data and experimental protocols required for its characterization. The
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combination of high-resolution mass spectrometry and comprehensive NMR analysis is

indispensable for the unambiguous structural elucidation of this complex natural product.

Furthermore, understanding its mechanism of action, such as the inhibition of β-secretase,

opens avenues for the development of novel therapeutic strategies for neurodegenerative

disorders. It is anticipated that this technical guide will serve as a valuable resource for

researchers in the fields of natural product chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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